molecular formula C10H9NO2S2 B6155978 5-phenylthiophene-2-sulfonamide CAS No. 1263276-46-5

5-phenylthiophene-2-sulfonamide

Cat. No.: B6155978
CAS No.: 1263276-46-5
M. Wt: 239.3 g/mol
InChI Key: IEJNXNHIEXRYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C10H9NO2S2. It features a thiophene ring substituted with a phenyl group at the 5-position and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-phenylthiophene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for 5-phenylthiophene-2-sulfonamide are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-phenylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-phenylthiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenylthiophene-2-sulfonamide is unique due to the presence of both a phenyl group and a sulfonamide group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

1263276-46-5

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

5-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C10H9NO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)

InChI Key

IEJNXNHIEXRYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.